molecular formula C13H8ClFO2 B14134275 4-(4-Chlorophenoxy)-3-fluorobenzaldehyde CAS No. 1021233-25-9

4-(4-Chlorophenoxy)-3-fluorobenzaldehyde

Cat. No.: B14134275
CAS No.: 1021233-25-9
M. Wt: 250.65 g/mol
InChI Key: ZNUWRHFXJLVYJY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chlorophenoxy group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 3-fluorobenzaldehyde.

    Formation of Phenoxy Intermediate: 4-chlorophenol is treated with a base such as potassium hydroxide (KOH) to form the phenoxide ion.

    Nucleophilic Substitution: The phenoxide ion reacts with 3-fluorobenzaldehyde under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 4-(4-Chlorophenoxy)-3-fluorobenzoic acid.

    Reduction: 4-(4-Chlorophenoxy)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Chlorophenoxy)-3-fluorobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-3-fluorobenzaldehyde depends on its specific application

    Aldehyde Group: Can form covalent bonds with nucleophiles, leading to the formation of Schiff bases or other derivatives.

    Aromatic Ring: Can participate in π-π interactions and hydrogen bonding with other aromatic systems or biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features but different functional groups.

    3-Fluorobenzaldehyde: Shares the fluorine substitution but lacks the chlorophenoxy group.

Uniqueness

4-(4-Chlorophenoxy)-3-fluorobenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a chlorophenoxy group and a fluorine atom on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

1021233-25-9

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

IUPAC Name

4-(4-chlorophenoxy)-3-fluorobenzaldehyde

InChI

InChI=1S/C13H8ClFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-8H

InChI Key

ZNUWRHFXJLVYJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)F)Cl

Origin of Product

United States

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